molecular formula C9H7ClN2O3 B5706837 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione

Cat. No.: B5706837
M. Wt: 226.61 g/mol
InChI Key: IYQLKGXVGVHIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione is a heterocyclic compound featuring a 1,2,4-oxadiazinane ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized with phosgene or a similar reagent to yield the oxadiazinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-6-1-3-7(4-2-6)12-9(14)11-8(13)5-15-12/h1-4H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQLKGXVGVHIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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